Cas no 2227753-87-7 ((2S)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine)

(2S)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine is a chiral amine derivative featuring a tetrahydrobenzothiophene core, which imparts unique steric and electronic properties. The (2S)-configuration ensures enantioselectivity, making it valuable for asymmetric synthesis and pharmaceutical applications. Its rigid, partially saturated bicyclic structure enhances stability while maintaining reactivity at the amine and thiophene functionalities. This compound is particularly useful as a building block in medicinal chemistry, where its structural motifs are leveraged for designing bioactive molecules, including CNS-targeting agents. High purity and well-defined stereochemistry make it suitable for rigorous research applications. Its synthetic versatility allows for further functionalization, enabling tailored modifications for specific chemical or biological studies.
(2S)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine structure
2227753-87-7 structure
Product Name:(2S)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine
CAS No:2227753-87-7
MF:C11H17NS
MW:195.32438158989
CID:5858756
PubChem ID:165851300
Update Time:2025-11-02

(2S)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2S)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine
    • EN300-1767964
    • 2227753-87-7
    • Inchi: 1S/C11H17NS/c1-8(12)6-9-7-13-11-5-3-2-4-10(9)11/h7-8H,2-6,12H2,1H3/t8-/m0/s1
    • InChI Key: DTZNCSGEXYAONP-QMMMGPOBSA-N
    • SMILES: S1C=C(C[C@H](C)N)C2=C1CCCC2

Computed Properties

  • Exact Mass: 195.10817072g/mol
  • Monoisotopic Mass: 195.10817072g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 54.3Ų

(2S)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine Pricemore >>

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Additional information on (2S)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine

Comprehensive Guide to (2S)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine (CAS No. 2227753-87-7): Properties, Applications, and Research Insights

(2S)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine (CAS No. 2227753-87-7) is a chiral organic compound featuring a benzothiophene core with a propylamine side chain. This structurally unique molecule has garnered significant attention in pharmaceutical and materials science research due to its potential applications in drug discovery and functional materials. The compound's tetrahydrobenzothiophene moiety provides a rigid aromatic framework, while the (2S)-propan-2-amine substituent introduces chirality and hydrogen bonding capabilities.

Recent studies highlight the growing importance of benzothiophene derivatives in medicinal chemistry, particularly for their bioisosteric properties with indole and benzofuran systems. Researchers are actively investigating CAS 2227753-87-7 as a potential building block for central nervous system (CNS) active compounds, given the prevalence of similar structures in approved neurological drugs. The compound's chiral center at the propan-2-amine position makes it particularly valuable for enantioselective synthesis and asymmetric catalysis applications.

The physicochemical properties of (2S)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine include moderate lipophilicity (predicted logP ~2.5) and basic character (pKa ~9.5 for the amine group). These characteristics make it suitable for crossing biological membranes while maintaining sufficient water solubility for biological applications. Analytical techniques such as chiral HPLC and NMR spectroscopy are essential for characterizing this compound's purity and stereochemical integrity, especially given the increasing regulatory emphasis on enantiomeric purity in pharmaceutical development.

In synthetic chemistry, CAS 2227753-87-7 serves as a versatile intermediate for constructing more complex molecular architectures. Recent publications demonstrate its utility in palladium-catalyzed cross-coupling reactions and reductive amination protocols. The tetrahydrobenzothiophene scaffold offers stability against metabolic degradation while maintaining planarity for π-π stacking interactions, making it attractive for drug design targeting protein-protein interactions.

Market analysis indicates growing demand for chiral amine building blocks like (2S)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine, driven by the pharmaceutical industry's need for enantiomerically pure intermediates. The global market for such specialty chemicals is projected to grow at 6-8% annually, with particular strength in Asia-Pacific regions. Suppliers typically offer this compound in milligram to kilogram quantities with >98% purity and documented enantiomeric excess for research and development applications.

From a regulatory perspective, CAS 2227753-87-7 is not currently listed on any controlled substance schedules, though researchers should consult local regulations before use. Proper handling requires standard laboratory precautions for amine-containing compounds, including use in well-ventilated areas and appropriate personal protective equipment. Storage recommendations typically suggest keeping the material under inert atmosphere at 2-8°C to maintain stability.

Emerging applications for (2S)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine include its use in organic electronics, where its electron-rich benzothiophene core contributes to charge transport properties. Materials scientists are investigating derivatives of this compound as potential components in organic field-effect transistors (OFETs) and photovoltaic devices. The compound's ability to form stable radical cations enhances its utility in these applications.

Quality control protocols for CAS 2227753-87-7 typically involve multiple analytical techniques. Chiral purity is commonly verified using polarimetry or chiral stationary phase HPLC, while structural confirmation employs mass spectrometry and 1H/13C NMR. Impurity profiling often includes examination for diastereomers and residual solvents from the synthesis process. These rigorous analyses reflect the compound's importance in precision chemical applications.

Recent patent literature reveals growing interest in (2S)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine derivatives for various therapeutic areas. Several applications describe its incorporation into dopamine receptor modulators and serotonin transporter inhibitors. The compound's structural features allow for multiple points of derivatization, enabling medicinal chemists to fine-tune pharmacological properties while maintaining the core benzothiophene-amine pharmacophore.

Environmental and safety assessments of CAS 2227753-87-7 indicate it should be handled as a potential irritant, with particular care for eye and skin protection. While not classified as acutely toxic, proper waste disposal procedures should be followed according to local regulations. The compound's environmental persistence and bioaccumulation potential appear low based on structural alerts, though specific ecotoxicological data remain limited for this relatively new chemical entity.

The synthesis of (2S)-1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine typically begins with the construction of the tetrahydrobenzothiophene core, followed by introduction of the chiral amine moiety through resolution or asymmetric synthesis methods. Recent advances in enzymatic resolution and transition metal-catalyzed asymmetric hydrogenation have improved the efficiency of producing this compound with high enantiomeric purity. Process chemists continue to optimize routes to reduce costs and improve sustainability metrics.

In conclusion, CAS 2227753-87-7 represents an important chiral building block with diverse applications across pharmaceutical and materials science research. Its unique combination of a benzothiophene scaffold with a chiral amine functionality makes it particularly valuable for drug discovery and specialty chemical development. As research into heterocyclic amine compounds advances, the significance of this compound and its derivatives will likely continue to grow in both academic and industrial settings.

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